molecular formula C9H7ClO3 B1250044 Methyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 34966-49-9

Methyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B1250044
CAS No.: 34966-49-9
M. Wt: 198.6 g/mol
InChI Key: XWVVPXXXQOJCJV-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylacetate, where the phenyl group is substituted with a chlorine atom at the ortho position and an oxo group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 2-(2-chlorophenyl)-2-oxoacetic acid: : The most common method for preparing methyl 2-(2-chlorophenyl)-2-oxoacetate involves the esterification of 2-(2-chlorophenyl)-2-oxoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Claisen Condensation: : Another synthetic route involves the Claisen condensation of ethyl chloroacetate with benzaldehyde, followed by hydrolysis and decarboxylation to yield 2-(2-chlorophenyl)-2-oxoacetic acid, which is then esterified with methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(2-chlorophenyl)-2-oxoacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the oxo group can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst or a base to facilitate the substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: 2-(2-chlorophenyl)-2-oxoacetic acid.

    Reduction: Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-oxoacetate has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Pharmaceuticals: : The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of active pharmaceutical ingredients.

  • Biological Studies: : Researchers use this compound to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases.

  • Industrial Applications: : It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The oxo group can participate in redox reactions, influencing metabolic pathways. The chlorine atom can undergo substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Methyl 2-(2-chlorophenyl)-2-oxoacetate can be compared with other phenylacetate derivatives:

    Methyl 2-phenyl-2-oxoacetate: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

    Methyl 2-(4-chlorophenyl)-2-oxoacetate: The chlorine atom is at the para position, which can affect the compound’s electronic properties and reactivity.

    Ethyl 2-(2-chlorophenyl)-2-oxoacetate: The ethyl ester variant, which may have different solubility and reactivity compared to the methyl ester.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPXXXQOJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292329
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-49-9
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34966-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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